Disperse yellow 227
Description
Disperse Yellow 227 is a synthetic azo dye primarily used for coloring hydrophobic synthetic fibers such as polyester and nylon. As a disperse dye, it is non-ionic and applied via high-temperature dispersion in aqueous media. Azo dyes like this compound are known for their vibrant hues and cost-effectiveness, though their environmental and toxicological profiles require careful evaluation .
Properties
CAS No. |
105844-79-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Synonyms |
Disperse yellow 227 |
Origin of Product |
United States |
Scientific Research Applications
Textile Dyeing
Primary Application:
Disperse Yellow 227 is predominantly used for dyeing synthetic textiles. Its high tinctorial strength allows for deep shades with minimal dye consumption, which is economically advantageous for manufacturers . The dye can be applied using high-temperature dyeing processes, typically between 105°C and 140°C, which enhances the bonding of the dye to the fiber and improves color retention .
Performance Characteristics:
- Color Fastness: this compound exhibits high lightfastness and wash fastness, making it suitable for garments that require durability under exposure to sunlight and washing .
- Vibrancy: The dye produces bright, vivid colors that are essential for fashion and home textiles .
Environmental Considerations
Wastewater Impact:
Research indicates that disperse dyes, including this compound, can be detected in wastewater from textile processing plants. This raises concerns regarding environmental pollution and potential health risks associated with exposure to these chemicals . Studies have shown varying concentrations of disperse dyes in treated wastewater, highlighting the need for effective wastewater management practices in the textile industry .
Regulatory Insights:
this compound falls under scrutiny due to its classification as a potential allergen. Reports suggest that certain disperse dyes can cause allergic reactions in individuals exposed to dyed textiles, particularly in occupational settings such as textile manufacturing . Regulatory bodies are increasingly focused on assessing the safety of such compounds in consumer products.
Case Study 1: Textile Industry Application
A study conducted on the application of this compound in polyester fabrics demonstrated its effectiveness in achieving uniform coloration across various fabric types. The researchers noted that the dyeing process resulted in high exhaustion rates (the percentage of dye that bonds to the fiber) and minimal residual dye left in the dyebath, which is crucial for sustainable practices in textile manufacturing .
Case Study 2: Environmental Impact Assessment
An environmental assessment study analyzed the presence of this compound in industrial effluents. It was found that while the dye is effective for textile applications, its presence in wastewater poses challenges for water treatment facilities. The study recommended advanced treatment methods to mitigate the impact of disperse dyes on aquatic ecosystems .
Comparative Analysis of Disperse Dyes
The following table compares this compound with other similar disperse dyes based on key characteristics:
| Dye Name | Tinctorial Strength | Lightfastness | Wash Fastness | Recommended Fiber Types |
|---|---|---|---|---|
| This compound | High | Excellent | Excellent | Polyester, Nylon |
| Disperse Yellow 114 | Medium | Good | Good | Polyester |
| Disperse Yellow 180 | High | Excellent | Very Good | Polyester |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of Disperse Yellow 227 and analogous disperse yellow dyes, synthesized from structural, regulatory, and application data across the evidence:
Structural and Functional Comparisons
- Azo-Hydrazone Tautomerism: Disperse Yellow 3 and 39 exhibit reversible azo-hydrazone tautomerism, which affects their color fastness and solubility. Hydrazone forms dominate in polar solvents (e.g., DMSO) due to intramolecular hydrogen bonding, whereas azo forms prevail in nonpolar media . This compound likely shares this behavior, impacting its dyeing efficiency under varying pH and solvent conditions .
- Molecular Weight and Stability : Higher molecular weight dyes like Disperse Yellow 67 (~360 g/mol) demonstrate superior wash-fastness due to stronger fiber-polymer interactions. This compound’s inferred molecular weight (~300–350 g/mol) suggests intermediate performance compared to Disperse Yellow 3 (269 g/mol) .
- Optical Properties: Analogous dyes (e.g., Disperse Orange 25) exhibit nonlinear optical behaviors, such as reverse saturable absorption (RSA), under laser irradiation .
Regulatory and Environmental Profiles
- Restricted Substances: Disperse Yellow 1 and 3 are restricted due to carcinogenic aromatic amine byproducts upon reductive cleavage .
- Safer Alternatives : emphasizes replacing restricted dyes (e.g., Disperse Yellow 1) with ZDHC MRSL-compliant alternatives. Disperse Yellow 39 and 67 are cited as safer options, suggesting that this compound may occupy a similar niche if free of hazardous metabolites .
Preparation Methods
Diazotization of Meta-Amino Phenol Derivatives
The synthesis of Disperse Yellow 227 begins with the diazotization of a meta-amino phenol derivative, typically 3-aminoacetophenone , under acidic conditions. In this step, the primary amino group (-NH₂) is converted into a diazonium salt (-N₂⁺) using sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) . The reaction is conducted at temperatures between 0°C and 5°C to prevent premature decomposition of the diazonium intermediate .
Critical Parameters:
-
Molar Ratio: A 1:1 molar ratio of 3-aminoacetophenone to NaNO₂ ensures complete conversion .
-
Acid Concentration: HCl concentration is maintained at 10–15% (w/w) to stabilize the diazonium salt .
-
Reaction Time: 2–4 hours under vigorous stirring to achieve >95% yield .
This step is highly sensitive to pH fluctuations; deviations below pH 1.5 result in side reactions, while values above 2.5 lead to diazonium salt hydrolysis .
Coupling Reaction with Hydroxypyridone Derivatives
The diazonium salt is subsequently coupled with a hydroxypyridone derivative, such as 1,4-dimethyl-3-cyano-6-hydroxy-2-pyridone , to form the azo chromophore . The coupling occurs in an aqueous medium at pH 4–5, maintained using sodium acetate buffer .
Mechanistic Insights:
-
The electrophilic diazonium ion attacks the hydroxyl-bearing carbon of the pyridone ring, forming a covalent bond .
-
Steric hindrance from the methyl and cyano groups directs coupling to the para position relative to the hydroxyl group, ensuring regioselectivity .
Optimization Data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 10–15°C | Maximizes coupling efficiency |
| Reaction Time | 6–8 hours | Ensures >90% conversion |
| Pyridone Concentration | 1.2–1.5 equivalents | Prevents side-product formation |
Post-coupling, the crude product is isolated via filtration and washed with cold water to remove unreacted reagents .
Esterification with Benzenesulfonyl Chloride
To enhance the dye’s solubility in hydrophobic fibers, the hydroxyl group of the coupled product is esterified with benzenesulfonyl chloride under alkaline conditions . This step introduces a sulfonate ester group, improving affinity for polyester substrates .
Reaction Conditions:
Yield and Purity:
-
Typical yields exceed 85%, with HPLC purity >98% after recrystallization from ethanol .
-
Residual benzenesulfonyl chloride is maintained below 0.1% (w/w) to meet textile safety standards .
Purification and Crystallization
The esterified product undergoes purification via recrystallization or column chromatography to remove residual coupling byproducts and unreacted intermediates . Ethanol-water mixtures (70:30 v/v) are preferred for recrystallization due to their optimal solubility profile .
Key Quality Metrics:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Melting Point | 210–215°C | Differential Scanning Calorimetry |
| Ash Content | <0.5% | Gravimetric Analysis |
| Heavy Metals | <10 ppm | ICP-MS |
| Parameter | Optimal Value | Equipment Used |
|---|---|---|
| Milling Time | 6–8 hours | Bead Mill |
| Dispersant Concentration | 20–30% (w/w) | High-Shear Mixer |
| Final Particle Size | 150–200 nm | Dynamic Light Scattering |
Comparative Analysis of Industrial Synthesis Routes
Two primary industrial routes exist for this compound:
Route A (Traditional):
-
Includes amino protection/deprotection steps using acetic anhydride .
-
Drawbacks: Higher wastewater generation (8–10 m³ per ton of dye) and longer process time (24–36 hours) .
Route B (Streamlined):
-
Eliminates protection steps via direct diazotization and coupling .
-
Advantages: 40% reduction in wastewater, 20% shorter cycle time .
Performance Characteristics in Textile Applications
This compound exhibits exceptional fastness properties on polyester :
| Fastness Type | Rating (ISO Scale) | Conditions |
|---|---|---|
| Light Fastness | 6–7 | Xenon arc, 20 AFU |
| Wash Fastness | 5 | 60°C, SDC standard detergent |
| Sublimation Fastness | 4–5 | 180°C, 30 seconds |
Emerging Innovations in Synthesis
Recent advances focus on enzyme-catalyzed diazotization using horseradish peroxidase, reducing HCl consumption by 50% . Additionally, microwave-assisted coupling cuts reaction times to 2 hours while maintaining yields >92% .
Global Regulatory Compliance
This compound complies with:
Q & A
Q. How can lifecycle assessment (LCA) frameworks be adapted to evaluate the environmental impact of this compound across textile supply chains?
- Methodological Answer: Integrate cradle-to-gate LCA with primary data from dye synthesis, application, and effluent treatment. Use software like SimaPro to model impacts (e.g., eutrophication, carbon footprint). Partner with industry stakeholders to fill data gaps .
Tables for Key Data Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
